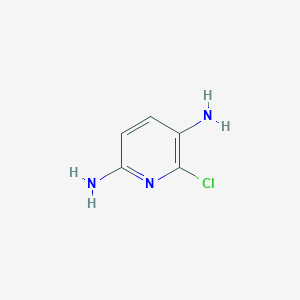

6-Chloropyridine-2,5-diamine

Description

6-Chloropyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at the 6-position and amino groups at the 2- and 5-positions. Its structure combines the electron-withdrawing effects of chlorine with the electron-donating properties of amine groups, rendering it reactive in nucleophilic and electrophilic substitutions. For instance, Al-Mousawi et al. Applications may span pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm specific uses.

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

6-chloropyridine-2,5-diamine |

InChI |

InChI=1S/C5H6ClN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9) |

InChI Key |

GEKPNRWGBGHCBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloropyridine-2,5-diamine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyridine with ammonia, which leads to the formation of 2-amino-6-chloropyridine. This intermediate can then be further reacted with ammonia to yield 6-Chloropyridine-2,5-diamine .

Industrial Production Methods

Industrial production methods for 6-Chloropyridine-2,5-diamine typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.

Major Products Formed

Oxidation: Nitro derivatives of pyridine.

Reduction: Amino derivatives of pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloropyridine-2,5-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a comparative analysis of 6-Chloropyridine-2,5-diamine with structurally or functionally similar diamines, based on the provided evidence and inferred properties:

Key Observations:

- Structural Influence on Reactivity : The chlorine substituent in 6-chloropyridine-2,5-diamine likely enhances electrophilic substitution compared to toluene-2,5-diamine, where the benzene ring’s electron density is moderated by NH₂ groups.

- Biological Activity : While MDL 72175 exhibits antitumor effects via enzyme inhibition , 6-chloropyridine-2,5-diamine’s bioactivity remains unexplored but could differ due to its aromatic heterocycle.

- Industrial Relevance : Toluene-2,5-diamine’s regulatory risk data (RSL = 3.2E-04) suggests stringent handling requirements , whereas chloropyridine derivatives may pose distinct hazards due to halogenation.

Research Findings and Implications

- Synthetic Chemistry: The synthesis of pyrazole and isoxazole diamines (e.g., 4-benzylpyrazole-3,5-diamine) via malononitrile derivatives provides a template for developing 6-chloropyridine-2,5-diamine. Chlorine incorporation could modify reaction pathways, necessitating optimized conditions.

- Antitumor Potential: MDL 72175’s efficacy in reducing tumor growth at low doses highlights the therapeutic promise of diamines. 6-Chloropyridine-2,5-diamine’s planar structure may facilitate DNA intercalation or enzyme binding, warranting pharmacological studies.

- Toxicity Considerations : Toluene-2,5-diamine’s industrial risk profile underscores the need for rigorous safety assessments of chlorinated diamines, particularly regarding environmental persistence or bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.